molecular formula C16H15NO2 B3037892 1-Benzyl-5-methoxyindolin-2-one CAS No. 65836-82-0

1-Benzyl-5-methoxyindolin-2-one

Cat. No.: B3037892
CAS No.: 65836-82-0
M. Wt: 253.29 g/mol
InChI Key: KLGVDGROAJYVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-5-methoxyindolin-2-one is an organic compound belonging to the class of indole-3-acetic acid derivatives. It is primarily used for research purposes and is not intended for human or veterinary use. The molecular formula of this compound is C16H15NO2, and it has a molecular weight of 253.30 g/mol .

Mechanism of Action

Target of Action

The primary target of 1-Benzyl-5-methoxyindolin-2-one is acetylcholine esterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and terminates synaptic transmission. It plays a crucial role in the cholinergic system, which is involved in numerous neurologic functions, including cognition .

Mode of Action

This compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing the concentration of acetylcholine at the synapse. The increased acetylcholine enhances cholinergic transmission, improving cognitive function .

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic pathway. The increased acetylcholine levels can lead to enhanced cholinergic transmission. This can have downstream effects on various cognitive processes, including memory and attention .

Result of Action

The inhibition of AChE by this compound leads to increased acetylcholine levels, enhancing cholinergic transmission . This can result in improved cognitive function, making the compound potentially useful in the treatment of cognitive disorders such as Alzheimer’s disease .

Biochemical Analysis

Biochemical Properties

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-Benzyl-5-methoxyindolin-2-one may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

Some indole derivatives have been found to exhibit strong cytotoxicity against human cancer cell lines . This suggests that this compound may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that indole derivatives can inhibit acetylcholine esterase (AChE), an enzyme that is clinically used to treat Alzheimer’s disease . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

The synthesis of 1-Benzyl-5-methoxyindolin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 1-benzyl-5-methoxyindoline-2,3-dione with hydrazine hydrate in dimethyl sulfoxide (DMSO) at 140°C. The mixture is then cooled, diluted with water and ethyl acetate, and the layers are separated. Industrial production methods often involve bulk custom synthesis and sourcing .

Chemical Reactions Analysis

1-Benzyl-5-methoxyindolin-2-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can yield different indole derivatives.

    Substitution: Substitution reactions, particularly at the benzyl group, can lead to the formation of various substituted indoles.

Common reagents used in these reactions include hydrazine hydrate, methanesulfonic acid, and phenylhydrazine hydrochloride . Major products formed from these reactions include tricyclic indoles and azepinoindoles .

Scientific Research Applications

1-Benzyl-5-methoxyindolin-2-one has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of novel bioactive molecules, including acetylcholine esterase (AChE) inhibitors.

    Biology: The compound is studied for its potential effects on neurotransmitter systems, particularly in relation to AChE inhibition.

    Medicine: Research has shown its potential as an anticancer agent, with some derivatives exhibiting strong cytotoxicity against human cancer cell lines.

    Industry: It is explored for use in chemical sensors and environmental monitoring.

Comparison with Similar Compounds

1-Benzyl-5-methoxyindolin-2-one is unique due to its specific structure and mechanism of action. Similar compounds include:

    N-Benzyl-5-methoxytryptamine: This compound has a similar core structure and affects serotonin receptors.

    5-Chloro-8-methoxyquinoline: Used in chemical sensors, similar to the applications of this compound.

    Indole derivatives: Various indole derivatives are used in the synthesis of bioactive molecules and have similar applications in chemistry and medicine.

Properties

IUPAC Name

1-benzyl-5-methoxy-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-14-7-8-15-13(9-14)10-16(18)17(15)11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGVDGROAJYVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=O)C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601212886
Record name 1,3-Dihydro-5-methoxy-1-(phenylmethyl)-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65836-82-0
Record name 1,3-Dihydro-5-methoxy-1-(phenylmethyl)-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65836-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-5-methoxy-1-(phenylmethyl)-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601212886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-benzyl-5-methoxyindoline-2,3-dione (6.1 g, 23 mmol) and hydrazine hydrate (50-60% grade, 2.9 mL, ca. 2 eq) in DMSO (15 mL) is heated to 140° C. in an oil bath. After 3 h, the mixture was cooled, diluted with water and EtOAc, the layers separated and the aqueous extracted with EtOAc three times (30 mL). The combined organic portions were washed with 2M H2SO4, brine, and dried over MgSO4, filtered and concentrated to afford the crude product as a viscous brown oil. The crude product was purified by silica gel chromatography (20-50% EtOAc in hexane) to yield the title compound as a brown oil (5.0 g, 85%). 1H NMR (400 MHz, CDCl3) δ 7.34-7.23 (m, 5H), 6.89 (s, 1H), 6.69 (d, J=8.3 Hz, 1H), 6.61 (d, J=8.5 Hz, 1H), 4.91 (s, 2H), 3.76 (s, 3H), 3.62 (s, 2H). MS ESI 254.0 [M+H]+, calcd for [C16H1sNO2+H]+ 254.1.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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